molecular formula C9H11NO3 B14845944 3-(Dimethylamino)-4-hydroxybenzoic acid

3-(Dimethylamino)-4-hydroxybenzoic acid

Cat. No.: B14845944
M. Wt: 181.19 g/mol
InChI Key: PKEURXRZOKPWKI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-hydroxybenzoic acid is a high-purity, multifunctional organic compound offered for research and development purposes. This chemical features a benzoic acid core substituted with both a electron-donating dimethylamino group and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry . Compounds with this amine- and hydroxy-functionalized aromatic carboxylic acid structure are of significant interest as versatile intermediates for constructing more complex molecular architectures, including potential pharmaceuticals, agrochemicals, and functional materials . The strategic placement of its functional groups influences the molecule's electron density, acidity, and overall reactivity, allowing for precise chemical modifications . Researchers utilize similar scaffolds in the development of novel chemical entities, exploring applications such as enzyme inhibition, and as precursors for heterocyclic compounds . This product is intended for laboratory research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult relevant, up-to-date scientific literature to determine specific applications and handling procedures for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(dimethylamino)-4-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-10(2)7-5-6(9(12)13)3-4-8(7)11/h3-5,11H,1-2H3,(H,12,13)

InChI Key

PKEURXRZOKPWKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Dimethylamino 4 Hydroxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 3-(Dimethylamino)-4-hydroxybenzoic acid suggests several plausible synthetic routes based on strategic bond disconnections. The primary disconnections involve the carbon-nitrogen bond of the dimethylamino group and the carbon-carbon bond of the carboxyl group.

A logical pathway involves disconnecting the dimethylamino group via a functional group interconversion (FGI) from a nitro or amino group. This leads to the precursor 3-amino-4-hydroxybenzoic acid or 3-nitro-4-hydroxybenzoic acid. The synthesis of 3-amino-4-hydroxybenzoic acid is a common starting point, with its own well-established synthetic routes. researchgate.netnih.gov

Another key disconnection targets the carboxyl group. This suggests a precursor such as 2-(dimethylamino)phenol, which could undergo carboxylation. The Kolbe-Schmitt reaction, or modern variations thereof, represents a classic method for introducing a carboxyl group onto a phenol (B47542) ring, although controlling the regioselectivity to favor carboxylation at the position meta to the dimethylamino group presents a significant challenge. mdpi.comnih.gov

A third strategy involves building the aromatic ring system from acyclic precursors, a method often employed in sustainable synthesis from biomass-derived starting materials. ucl.ac.ukucl.ac.uk However, for this specific substitution pattern, functionalization of a pre-existing aromatic ring is generally more direct.

Based on these analyses, the most practical and commonly referenced approach begins with a suitably substituted benzoic acid, such as 4-chlorobenzoic acid or 4-hydroxybenzoic acid, and proceeds through regioselective introduction of the nitrogen functionality, followed by its elaboration to the dimethylamino group.

Multistep Organic Synthesis Approaches

The construction of this compound is typically achieved through a multistep pathway that carefully controls the introduction and modification of functional groups on the benzene (B151609) ring.

A well-documented approach starts from p-halobenzoic acids, such as 4-chlorobenzoic acid. google.comgoogleapis.com The synthesis can be outlined in the following key steps:

Nitration: The starting p-halobenzoic acid is subjected to nitration. The carboxyl group is a meta-director, while the halogen is an ortho, para-director. This combination directs the incoming nitro group to the position ortho to the halogen and meta to the carboxyl group, yielding 3-nitro-4-halobenzoic acid.

Hydroxylation: The halogen at position 4 is replaced by a hydroxyl group. This is typically achieved by nucleophilic aromatic substitution with an alkali metal hydroxide, such as sodium hydroxide, under elevated temperatures to produce 3-nitro-4-hydroxybenzoic acid. google.com

Reduction: The nitro group at position 3 is reduced to an amino group. This transformation is commonly carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents such as stannous chloride. google.comgoogle.comscribd.com This step yields the key intermediate, 3-amino-4-hydroxybenzoic acid.

N,N-Dimethylation: The final step is the conversion of the primary amino group to a dimethylamino group. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with a methylating agent like methyl iodide. Care must be taken to avoid side reactions, such as O-methylation of the phenolic hydroxyl group or esterification of the carboxylic acid.

Chemo-selective Functionalization Strategies

Chemo-selectivity is paramount throughout the synthesis of this compound, where multiple reactive functional groups coexist.

A primary challenge lies in the selective reduction of the nitro group in 3-nitro-4-hydroxybenzoic acid without affecting the carboxylic acid. Catalytic hydrogenation is highly effective for this purpose, as standard conditions (H₂, Pd/C) readily reduce nitro groups while leaving the carboxyl group intact. google.com

Another critical chemo-selective step is the N,N-dimethylation of 3-amino-4-hydroxybenzoic acid. The molecule contains three potentially reactive sites for alkylation: the amino group, the phenolic hydroxyl group, and the carboxylic acid. To achieve selective N-methylation, the reaction conditions must be carefully controlled. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for selective N-methylation of primary and secondary amines and avoids the O-alkylation of the phenol. Alternatively, protecting the more acidic phenolic and carboxylic acid groups before methylation, followed by deprotection, offers a more robust but less atom-economical route. Recent developments in catalysis have also explored chemo-selective carbene insertion into N-H bonds over O-H or COOH bonds, presenting a potential modern alternative. researchgate.net

Regioselective Reaction Pathways

Controlling the position of substituents on the aromatic ring is fundamental to the synthesis. The regioselectivity of the entire process is typically established in the first step. When starting with 4-substituted benzoic acids (e.g., 4-chlorobenzoic acid or 4-hydroxybenzoic acid), the introduction of the nitro group is a key regioselective reaction. google.com

The existing substituents direct the position of electrophilic nitration. The carboxylic acid group is a deactivating, meta-directing group, while the hydroxyl or halo group is an activating (or weakly deactivating for halogens), ortho, para-directing group. In the case of 4-hydroxybenzoic acid, the powerful activating and directing effect of the hydroxyl group overwhelmingly favors substitution at the positions ortho to it (positions 3 and 5). This leads to the desired 3-nitro-4-hydroxybenzoic acid isomer. This inherent directing effect of the starting material's functional groups provides a reliable pathway to the required 1,3,4-substitution pattern.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and its structure is planar with respect to the aromatic ring. Consequently, there are no stereochemical considerations, such as enantioselectivity or diastereoselectivity, that need to be addressed during its synthesis. The synthetic methodologies can therefore focus exclusively on functional group transformations and regiochemical control without the complexity of managing stereoisomers.

Novel Catalyst Systems in the Preparation of Substituted Hydroxybenzoic Acids

Recent advances in catalysis offer innovative and more efficient routes for synthesizing substituted hydroxybenzoic acids. These systems often provide higher selectivity, operate under milder conditions, and align with the principles of green chemistry.

One area of significant development is in the carboxylation of phenols. While the traditional Kolbe-Schmitt reaction requires harsh conditions of high temperature and pressure, new catalysts are being developed to facilitate this transformation under milder conditions. mdpi.com For instance, C@Fe-Al₂O₃ hybrid materials have been shown to catalyze the carboxylation of phenol using CO₂ at atmospheric pressure. mdpi.com

Biocatalysis represents another frontier, offering a highly regioselective alternative to classical chemical methods. Benzoic acid decarboxylases, for example, can be used in their reverse carboxylation capacity to catalyze the highly regioselective ortho-carboxylation of electron-rich phenols using bicarbonate as the CO₂ source. nih.govrsc.org This enzymatic approach avoids the formation of unwanted isomers and proceeds under environmentally benign aqueous conditions.

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for traditional multi-step sequences involving directing groups. Palladium (II) catalysts have been successfully used for the meta-C–H olefination and acetoxylation of benzoic acid derivatives, providing a novel disconnection for accessing complex substitution patterns. cas.cnnih.gov Similarly, rhodium catalysts have been studied for their influence on the regioselectivity of C-H activation in alkoxy-substituted benzoic acids. mdpi.com

Catalyst SystemReaction TypeApplication in Synthesis of Substituted Hydroxybenzoic AcidsKey Advantages
Pd/C Catalytic HydrogenationReduction of nitro groups to amines (e.g., 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid). google.comHigh chemo-selectivity, efficiency, and well-established methodology.
Benzoic Acid Decarboxylases Biocatalytic CarboxylationRegioselective ortho-carboxylation of phenolic precursors. nih.govrsc.orgHigh regioselectivity, mild aqueous conditions, sustainable.
C@Fe-Al₂O₃ Hybrids Heterogeneous CatalysisCarboxylation of phenols with CO₂ under mild conditions. mdpi.comPotential for lower energy consumption compared to Kolbe-Schmitt.
Palladium(II) Complexes C-H Functionalizationmeta-C-H activation of benzoic acid derivatives for introducing new substituents. cas.cnnih.govStep-economical, allows for novel synthetic disconnections.
Rhodium(III) Complexes C-H Annulation/ActivationCatalyzes annulation of benzoic acids with alkynes, regioselectivity influenced by substituents. mdpi.comAccess to complex fused-ring systems from benzoic acid precursors.

Sustainable Synthesis Protocols for this compound

The principles of sustainable chemistry are increasingly influencing the design of synthetic routes for aromatic compounds. For this compound, several green strategies can be envisioned or adapted from related syntheses.

A primary focus of sustainable synthesis is the use of renewable feedstocks derived from biomass. ucl.ac.uk Metabolic engineering offers a powerful platform for producing aromatic platform chemicals. For instance, engineered Escherichia coli strains have been developed to synthesize 4-hydroxybenzoic acid and its derivatives directly from glucose via the shikimate pathway. acs.orgnih.gov Such bio-based precursors could serve as green starting materials for subsequent chemical modifications to introduce the 3-(dimethylamino) group.

The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. ucl.ac.uk The biocatalytic carboxylation of phenols, for example, is performed in aqueous media, significantly reducing the reliance on volatile organic solvents. nih.govrsc.org Research into one-pot cascade reactions in water for the synthesis of substituted benzene rings from biomass-derived furfurals also highlights the potential for developing greener routes to aromatic intermediates. ucl.ac.uk

Enzymatic catalysis, as discussed previously, not only provides high selectivity but also operates under mild temperatures and pressures, reducing the energy footprint of the synthesis. nih.gov The development of biocatalytic equivalents to traditional organic reactions, such as the Kolbe-Schmitt reaction, is a key area of research for making the production of hydroxybenzoic acids more sustainable. rsc.org

Finally, improving the efficiency of chemical transformations to reduce waste is crucial. This includes developing catalytic cycles that minimize the use of stoichiometric reagents and allow for catalyst recycling. For example, protocols for the green synthesis of carboxylic acids from aldehydes using recyclable selenium catalysts in water have been reported, offering a sustainable alternative for certain synthetic steps. mdpi.com

Green Chemistry Principles in Design and Implementation

The application of green chemistry principles to the synthesis of this compound would focus on creating a process that is safer, more efficient, and environmentally benign. Key considerations would include the use of renewable feedstocks, the selection of less hazardous solvents, and the use of catalytic reagents over stoichiometric ones. For instance, a greener synthesis could potentially start from a bio-derived precursor rather than a petroleum-based one. The choice of solvents is critical; replacing traditional volatile organic compounds with water, supercritical fluids, or bio-solvents would significantly reduce the environmental impact.

Catalysis plays a central role in green chemistry. A hypothetical green synthesis of this compound could involve the direct amination of a precursor using a recyclable catalyst, thereby avoiding harsh reagents and reducing the number of synthetic steps.

Table 1: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleHypothetical Application to this compound Synthesis
Prevention Design a synthetic route that minimizes the formation of byproducts.
Atom Economy Utilize reactions like addition or rearrangement that incorporate most atoms from the reactants into the final product.
Less Hazardous Synthesis Replace toxic alkylating agents with greener alternatives for the dimethylation step.
Safer Solvents & Auxiliaries Employ water or bio-based solvents instead of chlorinated or aprotic polar solvents.
Energy Efficiency Conduct reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Start from bio-derived phenols or amino acids.
Reduce Derivatives Avoid protecting group chemistry to shorten the synthesis and reduce waste.
Catalysis Use heterogeneous or biocatalysts for reduction and alkylation steps to allow for easy separation and reuse.

Waste Minimization and Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant waste, like substitutions and eliminations.

A traditional synthesis of this compound might involve the N,N-dimethylation of 3-amino-4-hydroxybenzoic acid. If using a classic reagent like dimethyl sulfate (B86663), the atom economy would be low due to the formation of a sulfate salt as a byproduct. A greener alternative, such as reductive amination using formaldehyde and a source of hydrogen (like H₂ gas with a catalyst), would have a much higher atom economy, with water being the only theoretical byproduct.

Table 2: Atom Economy Comparison for a Hypothetical N,N-Dimethylation Step

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy
Classical Alkylation 3-Amino-4-hydroxybenzoic acid + Dimethyl sulfate + BaseThis compoundSulfate salts, waterLow
Reductive Amination 3-Amino-4-hydroxybenzoic acid + Formaldehyde + H₂This compoundWaterHigh

Minimizing waste also involves considering the entire process, including solvent use, separation, and purification steps. The use of solid-supported reagents or catalysts can simplify purification by allowing for simple filtration, thus reducing the need for large volumes of solvents for chromatography.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.net These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better control and higher yields, and the potential for straightforward automation and scalability.

Table 3: Potential Advantages of Flow Synthesis for this compound

FeatureAdvantage in Flow Chemistry
Safety Small reactor volumes minimize the risk associated with handling potentially hazardous intermediates or exothermic reactions.
Control Precise control over temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproducts.
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of traditional batch scale-up.
Integration Multi-step syntheses can be telescoped into a continuous sequence, reducing manual handling and potential for error.

While specific examples for this compound are not readily found, patents for related compounds, such as 3-(N,N-dimethylamino)benzoic acid, describe processes involving the "controlled and continuous addition" of reagents, which is a key principle of flow processing. This suggests that the underlying chemistry is amenable to such techniques, representing a promising area for future research and industrial implementation.

Reaction Mechanisms and Chemical Reactivity Studies

Electrophilic Aromatic Substitution Mechanisms Pertaining to the Phenolic Ring

The reactivity of the phenolic ring in 3-(Dimethylamino)-4-hydroxybenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and carboxylic acid (-COOH) groups. The hydroxyl and dimethylamino groups are potent activating groups due to their ability to donate electron density to the ring through resonance (mesomeric effect). Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects.

The directing influence of these groups determines the position of electrophilic attack. The -OH and -N(CH₃)₂ groups are ortho, para-directors, while the -COOH group is a meta-director. In this molecule, the powerful activating and directing effects of the hydroxyl and dimethylamino groups dominate the deactivating effect of the carboxyl group.

The positions on the ring can be analyzed as follows:

C-2: ortho to the dimethylamino group and meta to the hydroxyl group. This position is strongly activated.

C-5: ortho to the hydroxyl group and meta to the dimethylamino group. This position is also strongly activated.

C-6: para to the dimethylamino group and ortho to the carboxyl group. This position is activated by the amino group but deactivated by the carboxyl group.

Electrophilic attack will preferentially occur at the most activated positions, which are C-2 and C-5, due to the stabilization of the carbocation intermediate (arenium ion) by the adjacent electron-donating groups. The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. reddit.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-OH (Hydroxyl)+M > -IStrongly Activatingortho, para
-N(CH₃)₂ (Dimethylamino)+M > -IStrongly Activatingortho, para
-COOH (Carboxyl)-M, -IDeactivatingmeta

Nucleophilic Reactivity of the Carboxyl Group and its Derivatives

The carboxyl group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to carboxylic acids. khanacademy.org In these reactions, a nucleophile replaces the hydroxyl portion of the carboxyl group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group. msu.edu

Common transformations of the carboxyl group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. iajpr.com Alternatively, the reaction can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Amide Formation: Reaction with ammonia (B1221849) or a primary/secondary amine, typically requiring heat or activation with reagents like DCC, produces an amide. khanacademy.org

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a more reactive acyl chloride. stackexchange.com These acyl halides are versatile intermediates that readily react with a wide range of nucleophiles.

It is important to note that the phenolic hydroxyl group may also react under certain conditions, potentially requiring the use of protecting groups for selective transformations at the carboxyl function.

Table 2: Representative Nucleophilic Acyl Substitution Reactions

ReactionReagentsProduct
Fischer Esterification R'OH, H⁺ (catalyst)3-(Dimethylamino)-4-hydroxybenzoate ester
Amide Formation R'₂NH, Heat or DCC3-(Dimethylamino)-4-hydroxybenzamide
Acyl Chloride Formation SOCl₂ or PCl₅3-(Dimethylamino)-4-hydroxybenzoyl chloride

Redox Chemistry Involving the Hydroxyl and Amino Functionalities

The redox chemistry of this compound is primarily centered on the electron-rich phenolic ring and the carboxylic acid group.

Oxidation: The presence of two strong electron-donating groups (-OH and -N(CH₃)₂) makes the aromatic ring highly susceptible to oxidation. Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. nih.gov Mild oxidation can lead to the formation of phenoxyl radicals. Stronger oxidizing agents can potentially convert the phenol (B47542) moiety into a quinone or quinone-methide type structure, similar to the oxidation observed in related dihydroxybenzylamine compounds. nih.gov The dimethylamino group is also susceptible to oxidation.

Reduction: The carboxylic acid group is resistant to reduction by typical agents like catalytic hydrogenation. However, it can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). docbrown.info This transformation would yield (3-(dimethylamino)-4-hydroxyphenyl)methanol.

Table 3: Summary of Redox Reactions

Reaction TypeFunctional GroupReagents (Example)Product Type
Oxidation Phenolic RingMild Oxidants (e.g., Fe³⁺)Phenoxyl Radical / Quinone-like species
Reduction Carboxylic AcidLiAlH₄ followed by H₂OPrimary Alcohol

Intramolecular Interactions and Their Influence on Reactivity

Non-covalent interactions within and between molecules of this compound significantly influence its physical properties and chemical reactivity.

Intermolecular Hydrogen Bonding: The most prominent interaction is intermolecular hydrogen bonding. The carboxylic acid group can form strong hydrogen-bonded dimers with another molecule, a common structural motif for carboxylic acids. mdpi.com Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to extended hydrogen-bonding networks in the solid state. These strong intermolecular forces contribute to a relatively high melting point and influence solubility.

Intramolecular Hydrogen Bonding: Due to the substitution pattern, a direct intramolecular hydrogen bond between the 4-hydroxyl group and the 1-carboxyl group is not possible. However, there is potential for a weaker intramolecular hydrogen bond to form between the acidic proton of the carboxyl group and the lone pair of electrons on the nitrogen of the dimethylamino group, or between the phenolic proton and the nitrogen atom. Such interactions, if present, can influence the molecule's conformation and the acidity of the participating protons. Studies on related ortho-hydroxybenzoic acids have shown that intramolecular hydrogen bonds can significantly impact their chemical properties. nih.govmdpi.com

These interactions can affect reactivity by altering the electron density and accessibility of the functional groups. For example, strong intermolecular hydrogen bonding at the carboxyl group can reduce its electrophilicity, potentially slowing the rate of nucleophilic attack.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics: The rate of a chemical reaction is determined by its activation energy.

In electrophilic aromatic substitution , the strong electron-donating -OH and -N(CH₃)₂ groups significantly lower the activation energy for the formation of the arenium ion intermediate by stabilizing its positive charge. This results in a much faster reaction rate compared to unsubstituted benzoic acid.

Thermodynamics: The position of chemical equilibrium is governed by the change in Gibbs free energy (ΔG) of the reaction.

Esterification is a reversible reaction. The equilibrium can be shifted toward the product side by removing water as it is formed, in accordance with Le Châtelier's principle.

The reduction of the carboxylic acid with LiAlH₄ is thermodynamically highly favorable and essentially irreversible due to the formation of stable aluminum salts.

Thermodynamic studies on isomeric hydroxybenzoic acids have been used to determine parameters like enthalpies of formation and O-H bond dissociation enthalpies, which are fundamental to understanding their reactivity. nih.gov

Table 4: Predicted Influence of Substituents on Reaction Parameters

Reaction TypeKinetic EffectThermodynamic Consideration
Electrophilic Aromatic Substitution Increased rate (lower activation energy) due to activating groups.Products are generally stable aromatic compounds.
Nucleophilic Acyl Substitution Minor electronic effects on the reaction rate.Equilibrium position depends on reaction type (e.g., esterification is reversible).

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, either as a substrate or potentially as a ligand.

Catalytic Esterification: As mentioned, the esterification of the carboxyl group can be catalyzed by strong acids or by using systems like DCC/DMAP. jocpr.com The use of solid acid catalysts, such as ion-exchange resins, offers an alternative that simplifies product purification and catalyst recycling. google.com

Catalytic Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation (loss of CO₂) under catalytic conditions. For instance, 4-hydroxybenzoic acid can be decarboxylated to phenol using palladium complexes with electron-rich phosphine (B1218219) ligands. rsc.org It is plausible that this compound could undergo a similar transformation to yield 2-(dimethylamino)phenol.

Enzymatic Transformations: Biocatalysis offers a route for selective transformations. For example, enzymes like 4-hydroxybenzoate (B8730719) 3-monooxygenase catalyze the hydroxylation of 4-hydroxybenzoate. ebi.ac.uk While this specific enzyme acts on a different substrate, it highlights the potential for enzymatic modification of the aromatic ring.

The molecule also possesses potential as a ligand in coordination chemistry and organometallic catalysis due to the presence of nitrogen and oxygen donor atoms, which can coordinate to metal centers.

Derivatization and Functionalization of 3 Dimethylamino 4 Hydroxybenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, respectively.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive derivative like an acyl chloride first. iajpr.com This process is crucial for producing derivatives used as preservatives in food, cosmetics, and pharmaceuticals. researchgate.netresearchgate.net For hydroxybenzoic acids, the reaction can be conducted by reacting the acid with a halogenated derivative of a hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com Another method involves heating the crude ester to 100-170°C and introducing live steam to remove impurities. google.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. nih.gov Due to the lower reactivity of carboxylic acids compared to their activated forms, this reaction often requires the use of coupling reagents to facilitate amide bond formation. luxembourg-bio.com A variety of reagents and conditions have been developed to promote this transformation, including the use of titanium tetrafluoride (TiF4) as a catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Boronic acid derivatives have also been shown to be effective catalysts in direct amidation reactions. mdpi.com The formation of an amide bond is a key reaction in the synthesis of many pharmaceutical compounds. luxembourg-bio.com

Table 1: Esterification and Amidation Reactions
Reaction TypeReagents/CatalystsProduct TypeKey Findings
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄); Alkyl Halide, Tertiary AmineEsterA fundamental process for creating esters, which have applications as preservatives and in material science. iajpr.comresearchgate.net
AmidationAmine, Coupling Reagents (e.g., EDC, DIC), Catalysts (e.g., TiF₄, Boronic Acids)AmideRequires coupling agents to overcome the lower reactivity of the carboxylic acid. luxembourg-bio.comresearchgate.net The only byproduct in direct amidation is water. mdpi.com

Etherification and Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another key site for functionalization through etherification and acylation.

Etherification typically involves the reaction of the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). This reaction converts the acidic phenolic proton into an ether linkage, altering the electronic properties and solubility of the molecule. For instance, reacting flavonoid derivatives containing a hydroxyl group with reagents like methyl iodide or benzyl (B1604629) chloride in the presence of potassium carbonate and a solvent like acetone (B3395972) or DMF yields ether derivatives. nih.gov

Acylation of the phenolic hydroxyl group can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine. nih.gov This reaction forms a phenyl ester, which can serve as a protecting group or introduce new functionalities. A photoinduced method allows for the specific acylation of phenolic hydroxyl groups with aldehydes using iridium and nickel bromide catalysts, leaving aliphatic hydroxyl groups unaffected. nih.gov

Table 2: Etherification and Acylation Reactions
Reaction TypeReagents/CatalystsProduct TypeKey Findings
EtherificationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone)EtherModifies the electronic and solubility properties by converting the hydroxyl group. nih.gov
AcylationAcyl Chloride, Anhydride, or Aldehyde; Base (e.g., Pyridine) or Photocatalyst (Iridium/Nickel)Phenyl EsterForms an ester at the phenolic position, which can be used for protection or further functionalization. nih.gov

Modification and Quaternization of the Dimethylamino Group

The tertiary dimethylamino group is nucleophilic and can undergo reactions, most notably quaternization.

Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. mdpi.com This transformation introduces a permanent positive charge onto the nitrogen atom, which can significantly alter the molecule's physical properties, such as its solubility in water, and can impart biological properties like antimicrobial activity. nih.gov The quaternization process is often exothermic and can be carried out neat by reacting the molten tertiary amine with an agent like dimethylsulfate. google.com The degree of quaternization can be determined using spectroscopic methods like ¹H-NMR. mdpi.com

Table 3: Modification of the Dimethylamino Group
Reaction TypeReagentsProduct TypeKey Findings
QuaternizationAlkyl Halide (e.g., Methyl Iodide), DimethylsulfateQuaternary Ammonium SaltIntroduces a permanent positive charge, increasing water solubility and potentially adding antimicrobial properties. nih.govgoogle.com

Halogenation and Nitration of the Aromatic Ring

The aromatic ring of 3-(Dimethylamino)-4-hydroxybenzoic acid is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and dimethylamino groups.

Halogenation , such as chlorination or bromination, is a common method for modifying aromatic rings. nih.gov The directing effects of the existing substituents (-OH, -N(CH₃)₂, and -COOH) will determine the position of halogenation. The powerful ortho, para-directing influence of the hydroxyl and dimethylamino groups suggests that substitution will occur at positions ortho or para to them. For some hydroxybenzoic acids, excessive electrophilic halogenation can lead to ipso-substitution at the carboxyl group position, followed by decarboxylation. acs.org

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.com Similar to halogenation, the position of the incoming nitro group is directed by the existing functional groups. For 4-hydroxybenzoic acid, nitration can yield 4-hydroxy-3-nitrobenzoic acid. google.comgoogle.com The reaction conditions, such as temperature and acid concentration, are crucial for controlling the outcome and preventing side reactions. google.com

Table 4: Aromatic Ring Functionalization
Reaction TypeReagentsProduct TypeKey Findings
HalogenationHalogenating agent (e.g., Cl₂, Br₂)Halogenated Aromatic CompoundThe position of substitution is directed by the activating -OH and -NMe₂ groups. acs.org Can sometimes lead to decarboxylation. acs.org
NitrationNitric Acid, Sulfuric AcidNitroaromatic CompoundIntroduces a nitro group onto the aromatic ring, with the position dictated by existing substituents. google.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling complex molecular architectures. rsc.orgmdpi.com To utilize these reactions, the aromatic ring of this compound or its derivatives must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate. organic-chemistry.org

Common cross-coupling reactions include:

Suzuki Coupling: Couples an organoboron compound with an aryl halide/triflate. mdpi.com

Heck Coupling: Forms a C-C bond between an aryl halide/triflate and an alkene.

Sonogashira Coupling: Joins an aryl halide/triflate with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide/triflate and an amine.

These reactions offer a versatile strategy for attaching a wide range of substituents to the aromatic core, significantly expanding the chemical diversity of accessible derivatives. semanticscholar.org The use of specific ligands, such as BippyPhos, can be crucial for the success of these couplings, particularly for challenging substrates like hydroxylamines. organic-chemistry.orgnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersBond FormedSignificance
Suzuki CouplingAryl Halide/Triflate + Organoboron CompoundC-C (Aryl-Aryl)Highly versatile for synthesizing biaryl compounds. mdpi.com
Heck CouplingAryl Halide/Triflate + AlkeneC-C (Aryl-Vinyl)Forms substituted alkenes.
Buchwald-Hartwig AminationAryl Halide/Triflate + AmineC-NA key method for synthesizing arylamines. organic-chemistry.org

Synthesis of Polymeric Derivatives and Macromolecular Architectures

The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it a potential monomer for step-growth polymerization to produce polyesters. Derivatives of p-hydroxybenzoic acid are well-known for their use in synthesizing liquid crystal polymers. researchgate.net

Furthermore, the molecule can be used in the fabrication of specialized macromolecular structures like molecularly imprinted polymers (MIPs). asianpubs.orgunimas.my In this technique, the target molecule (or a template) is used during the polymerization process to create specific recognition sites within the polymer matrix. researchgate.net For example, a MIP synthesized using p-hydroxybenzoic acid as the template, acrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethylacrylate as the cross-linker showed selective binding for the template molecule. asianpubs.orgunimas.my Such polymers can be used for selective extraction and sensing applications. asianpubs.org

Table 6: Polymeric Derivatives
Polymerization TypeMethodMonomer/TemplateMacromolecular Architecture
Step-Growth PolymerizationCondensation (e.g., polyesterification)This compoundAromatic Polyesters
Molecular ImprintingPrecipitation Polymerizationp-Hydroxybenzoic acid (as template), Acrylic Acid (monomer), EGDMA (cross-linker)Molecularly Imprinted Polymer (MIP) with selective binding sites. asianpubs.orgunimas.my

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and piecing together the molecular framework. These techniques display correlations between nuclei as cross-peaks on a 2D map. For 3-(Dimethylamino)-4-hydroxybenzoic acid, the following correlations are predicted:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the aromatic system of the target molecule, a cross-peak is expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show clear correlations for each protonated carbon: H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key correlations would confirm the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. For this molecule, NOESY could reveal through-space proximity between the N-methyl protons and the aromatic proton at position 2 (H-2).

The predicted ¹H and ¹³C NMR chemical shifts, along with expected HMBC correlations, are detailed in the tables below. These predictions are based on the known electronic effects of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and carboxylic acid (-COOH) functional groups on a benzene ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionAtomPredicted Chemical Shift (ppm)MultiplicityNotes
1C~170-Carboxylic acid carbon (quaternary).
2CH~7.4dAromatic proton, deshielded by adjacent -COOH.
3C~145-Aromatic carbon attached to -N(CH₃)₂, deshielded.
4C~155-Aromatic carbon attached to -OH, highly deshielded.
5CH~6.9ddAromatic proton, shielded by -OH and -N(CH₃)₂.
6CH~6.8dAromatic proton, shielded by ortho -OH group.
7 (N-CH₃)CH₃~3.0sProtons of the two methyl groups on the nitrogen atom.
8 (N-CH₃)C~40-Carbons of the two methyl groups on the nitrogen atom.
Interactive Table: Key Predicted HMBC Correlations
Proton(s)Correlated Carbon(s)Type of Information Provided
H-2C-1, C-3, C-4, C-6Confirms position adjacent to the carboxylic acid and proximity to the dimethylamino group.
H-5C-1, C-3, C-4Confirms position relative to the hydroxyl and dimethylamino groups.
H-6C-2, C-4Confirms position ortho to the hydroxyl group.
N(CH₃)₂ ProtonsC-2, C-3, C-4Unambiguously links the dimethylamino group to the C-3 position of the ring.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about the local environment. For a compound like this compound, ssNMR would be particularly useful for:

Studying Polymorphism: Identifying different crystalline forms of the compound, which may have distinct physical properties.

Analyzing Hydrogen Bonding: Directly probing the hydrogen bonding network in the solid state, particularly involving the carboxylic acid and phenolic hydroxyl groups, which often form dimers or extended networks.

While specific solid-state NMR studies on this compound are not currently available in the literature, this technique remains a valuable tool for in-depth solid-phase characterization.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds like O-H and C=O.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and is complementary to IR spectroscopy.

The key functional groups in this compound would produce characteristic signals. The broad O-H stretching band from the carboxylic acid dimer, the sharp O-H stretch from the phenol (B47542), and the strong C=O stretch are typically prominent in the IR spectrum.

Interactive Table: Predicted IR and Raman Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational ModeTechniqueExpected Intensity
~3300-2500O-H stretch (Carboxylic acid dimer)IRBroad, Strong
~3500O-H stretch (Phenol)IRSharp, Medium
~1680C=O stretch (Carboxylic acid)IRStrong
~1600, ~1500C=C stretch (Aromatic ring)IR, RamanMedium-Strong
~1300C-N stretch (Aromatic amine)IRMedium
~1250C-O stretch (Phenol)IRStrong
~3050C-H stretch (Aromatic)IR, RamanWeak-Medium
~2950C-H stretch (Aliphatic, -CH₃)IR, RamanWeak-Medium

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is the definitive method for confirming its molecular formula.

Interactive Table: Predicted HRMS Data
ParameterPredicted Value
Molecular FormulaC₉H₁₁NO₃
Nominal Mass181 amu
Monoisotopic Mass181.0739 u
[M+H]⁺ Ion (Positive Mode)182.0811 u
[M-H]⁻ Ion (Negative Mode)180.0663 u

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion (e.g., [M+H]⁺) is selected. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the masses of these fragments provides a "fingerprint" that helps to elucidate the molecular structure. The predicted fragmentation pattern for this compound would involve characteristic losses of small, stable neutral molecules.

Interactive Table: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ Ion
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Identity of Loss
182.0811H₂O164.0706Loss of water from -COOH and -OH
182.0811CO₂138.0913Loss of carbon dioxide from -COOH
164.0706CO136.0757Loss of carbon monoxide from decarboxylated ion
138.0913CH₃123.0678Loss of a methyl radical from dimethylamino group

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules similar to 3-(Dimethylamino)-4-hydroxybenzoic acid, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netresearchgate.net

DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For related aromatic acids, these calculations show excellent agreement with experimental data obtained from X-ray diffraction. researchgate.netconicet.gov.ar The optimized structure provides a foundation for further calculations of other molecular properties.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. mdpi.com For aromatic compounds containing both electron-donating (like -N(CH₃)₂) and electron-withdrawing (like -COOH) groups, the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. researchgate.net

Molecular Electrostatic Potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. mdpi.com For a substituted benzoic acid, the oxygen atoms of the carboxyl and hydroxyl groups typically represent the most electron-rich (negative potential) areas. conicet.gov.ar

Table 1. Predicted Electronic Properties of Aromatic Acids from DFT Studies.
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
p-N,N-(Dimethylamino) benzoic acidB3LYP/6-311++G**-5.78-1.634.15
4-HydroxybenzaldehydeB3LYP/6-31G(d,p)-8.99-4.504.49
Benzoic Acid DimerB3LYP/6-311++G(2d,p)-7.92-0.956.97

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for electronic properties.

These methods are also used for geometry optimization and the calculation of electronic properties. conicet.gov.ar For instance, ab initio calculations can predict dipole moments and polarizability, which are crucial for understanding a molecule's interaction with electric fields and its non-linear optical (NLO) properties. researchgate.net The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed following ab initio or DFT calculations. conicet.gov.ar This analysis provides insights into the intramolecular donor-acceptor interactions that stabilize the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution. nih.govresearchgate.net

For molecules like this compound, MD simulations can explore the rotational freedom around single bonds, leading to different conformers. This conformational analysis is essential for understanding how the molecule's shape influences its biological activity and physical properties. mdpi.com

MD simulations are particularly powerful for investigating intermolecular interactions, such as hydrogen bonding, in solution or in the solid state. nih.govnih.gov By simulating the molecule in a solvent box (e.g., water or acetonitrile), one can observe the formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves (dimerization). nih.govresearchgate.net The analysis of trajectories from MD simulations can reveal key parameters like the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. ajchem-a.comdovepress.com Such simulations, often employing force fields like the General Amber Force Field (GAFF), can elucidate how molecules self-assemble in solution, a process critical for crystallization and material properties. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra are invaluable for assigning signals in experimental NMR data and confirming the chemical structure. nih.gov Experimental NMR data for related hydroxybenzoic acids are well-documented. researchgate.nethmdb.canp-mrd.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT and ab initio methods. The resulting theoretical infrared (IR) spectrum shows absorption peaks corresponding to specific vibrational modes (e.g., O-H stretching, C=O stretching). vjst.vn Comparing the computed spectrum with the experimental one helps in assigning the vibrational bands. mdpi.comresearchgate.net Theoretical studies on benzoic acid and its derivatives have shown that intermolecular hydrogen bonding in dimers causes a significant redshift (lowering of frequency) and intensification of the O-H stretching band. vjst.vnmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netconicet.gov.ar The calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. mdpi.com These results can be directly correlated with the absorption maxima (λ_max) observed in experimental UV-Vis spectra. For substituted aromatic compounds, the transitions often involve the promotion of an electron from the HOMO or nearby orbitals to the LUMO or higher unoccupied orbitals. conicet.gov.arvjst.vn

Table 2. Computationally Predicted Spectroscopic Data for Related Benzoic Acid Derivatives.
CompoundSpectroscopy TypeMethodPredicted Values
Benzoic Acid (in water)UV-VisTD-DFTλ = 188 nm, 229 nm
4-(Dimethylamino) BenzaldehydeUV-VisTD-DFT/B3LYP/6-31G(d,p)λ = 309 nm
4-Hydroxybenzoic Acid DimerIRDFT/B3LYPStable conformation with strong intermolecular hydrogen bonds predicted.

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction feasibility and kinetics. This involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

While specific reaction pathway modeling for this compound is not widely reported, the methodology can be applied to understand its potential transformations. For example, the metabolic degradation of the related compound 4-amino-3-hydroxybenzoic acid has been studied experimentally, proceeding through intermediates like 2-hydroxymuconic 6-semialdehyde. nih.gov A theoretical study of such a pathway would involve calculating the geometries and energies of all species along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for a reaction step can be determined, which is crucial for understanding the reaction rate. These calculations can help elucidate complex mechanisms, such as enzymatic degradation, oxidation, or polymerization, by providing a step-by-step energetic profile of the entire process. nih.govresearchgate.net

Biological and Biochemical Mechanistic Research in Vitro Studies

Enzyme Inhibition and Activation Mechanisms in Isolated Systems

The in vitro effects of 3-(Dimethylamino)-4-hydroxybenzoic acid on various enzymes have been a subject of scientific inquiry, primarily through the examination of structurally related compounds. Research into analogous hydroxybenzoic and aminobenzoic acids provides a foundational understanding of its potential enzyme-modulating activities.

One key area of investigation is the inhibition of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) biosynthesis. Studies have shown that o-aminophenols can act as substrates for tyrosinase. nih.gov More specifically, certain aminobenzoic acids have demonstrated the ability to inhibit tyrosinase activity. For instance, both 2-aminobenzoic acid and 4-aminobenzoic acid have been identified as noncompetitive inhibitors of the diphenolase activity of mushroom tyrosinase. nih.gov This suggests that the aminophenol scaffold within this compound could confer tyrosinase inhibitory properties.

Another enzyme of interest is α-amylase, which is crucial for carbohydrate digestion. A structure-activity relationship study on benzoic acid and its derivatives revealed that the presence and position of hydroxyl groups on the benzene (B151609) ring significantly influence α-amylase inhibition. mdpi.com For example, 4-hydroxybenzoic acid displayed a greater inhibitory capacity than benzoic acid itself. mdpi.com The inhibitory mechanism is thought to involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com While the specific impact of a dimethylamino group at the C-3 position has not been detailed in this context, the established activity of the 4-hydroxybenzoic acid core suggests a potential for α-amylase inhibition.

The table below summarizes the inhibitory activities of compounds structurally related to this compound against specific enzymes.

CompoundEnzymeType of InhibitionReference
2-Aminobenzoic acidMushroom Tyrosinase (diphenolase activity)Noncompetitive nih.gov
4-Aminobenzoic acidMushroom Tyrosinase (diphenolase activity)Noncompetitive nih.gov
4-Hydroxybenzoic acidα-Amylase- mdpi.com

Receptor Binding and Ligand-Target Interactions (Mechanistic Pathways)

Currently, there is a lack of specific in vitro research detailing the receptor binding profile and direct ligand-target interactions of this compound. However, the structural motifs present in the molecule, namely the aminobenzoic acid and phenol (B47542) moieties, are found in various biologically active compounds that are known to interact with a range of cellular receptors.

For instance, derivatives of p-aminobenzoic acid (PABA) have been investigated for their potential to interact with various biological targets. While not a direct receptor binding study, the interaction of 4-hydroxybenzoic acid with human serum albumin (HSA) has been characterized, indicating that such molecules can bind to proteins, a process fundamental to ligand-receptor interactions. nih.gov The binding of 4-hydroxybenzoic acid to HSA was found to be a spontaneous process, driven by hydrogen bonds and van der Waals forces. nih.gov

The aminophenol structure is also a key component in certain classes of atypical retinoids, such as Fenretinide [N-(4-hydroxyphenyl)retinamide], which are known to exert their effects through mechanisms that may be independent of traditional retinoic acid receptors (RARs). nih.gov This highlights that aminophenol-containing compounds have the potential for diverse molecular interactions that may not be immediately obvious from their basic structure.

Further research is required to elucidate the specific receptor binding affinities and mechanistic pathways of this compound.

Cellular Uptake and Distribution Mechanisms in Model Cell Lines (Non-Clinical)

The mechanisms governing the cellular uptake and distribution of this compound in non-clinical model cell lines have not been extensively studied. However, insights can be drawn from the physicochemical properties of the molecule and research on related compounds. As a relatively small molecule with both lipophilic (the benzene ring and dimethylamino group) and hydrophilic (the carboxyl and hydroxyl groups) features, it is plausible that its entry into cells could be mediated by a combination of passive diffusion and carrier-mediated transport.

Studies on p-aminobenzoic acid (PABA) derivatives in bacterial systems have shown that their uptake and subsequent biological effect are influenced by factors such as ionization and lipophilicity. nih.gov In a cell-free system of Escherichia coli, the ability of PABA derivatives to be incorporated into the folate synthesis pathway was found to be largely dependent on their ionization state. nih.gov

Without specific experimental data on this compound, the precise mechanisms of its cellular uptake and subsequent intracellular distribution remain speculative and a subject for future investigation.

Modulation of Biochemical Pathways in In Vitro Models

In vitro studies on structurally similar compounds suggest that this compound may have the capacity to modulate various biochemical pathways. Research on 4-hydroxybenzoic acid (4-HBA) has demonstrated its ability to influence signaling pathways in different biological systems.

For example, in the pathogenic yeast Candida albicans, 4-HBA has been shown to inhibit the morphological transition from yeast to hyphal form, a key virulence factor. nih.gov This inhibition is achieved by interfering with the cyclic AMP (cAMP)-dependent signaling pathway. nih.gov This finding suggests that hydroxybenzoic acid derivatives can act as signaling molecules that modulate microbial physiology.

In human cell lines, the effects of related phenolic acids on signaling pathways involved in cellular stress and survival have been investigated. For instance, 3,4-dihydroxybenzoic acid has been shown to provide photoprotective effects in UVB-irradiated HaCaT keratinocytes by modulating the p53 signaling pathway and the cell cycle. mdpi.com It was also found to suppress the phosphorylation of p38 and JNK, which are key components of the MAPK signaling pathway activated by cellular stress. mdpi.com

These studies indicate that the core structure of 4-hydroxybenzoic acid can influence fundamental cellular processes. The addition of a dimethylamino group at the C-3 position would alter the electronic and steric properties of the molecule, which could, in turn, modify its interaction with and modulation of these or other biochemical pathways.

Structure-Activity Relationship (SAR) Studies for Biochemical Activity (Theoretical/Computational and in vitro aspects)

Structure-activity relationship (SAR) studies of hydroxybenzoic and aminobenzoic acids provide valuable insights into how the chemical structure of this compound may determine its biochemical activities. The interplay between the hydroxyl, carboxyl, and dimethylamino substituents on the aromatic ring is critical.

Enzyme Inhibition: In the context of α-amylase inhibition by benzoic acid derivatives, the position of the hydroxyl group is a key determinant of activity. mdpi.com For instance, a hydroxyl group at the 2-position of the benzene ring tends to have a positive effect on inhibitory activity. mdpi.com This is thought to be due to the potential for forming intramolecular hydrogen bonds with the carboxyl group, which can influence the molecule's interaction with the enzyme's active site. mdpi.com

For tyrosinase inhibition, the relative positions of the amino and hydroxyl groups are crucial. Studies on aminophenols have shown that vicinally substituted (adjacent) amino and hydroxyl groups are important for substrate activity. nih.gov The inhibitory action of aminobenzoic acids against tyrosinase is also well-documented, with the substitution pattern on the aromatic ring influencing the potency and mechanism of inhibition. nih.gov

Antimicrobial Activity: In the case of antimicrobial activity, SAR studies of p-aminobenzoic acid (PABA) derivatives have indicated that the nature of the substituents plays a significant role. For example, the conversion of the carboxylic acid group to esters or the derivatization of the amino group to form Schiff bases can lead to enhanced antimicrobial properties. chitkara.edu.in The introduction of electron-withdrawing groups, such as a bromo group, on the aromatic ring has been shown to increase the antimicrobial activity of certain PABA derivatives against specific microorganisms. chitkara.edu.in

Investigations into Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, including hydroxybenzoic acids, are well-established. The primary mechanism by which these molecules exert their antioxidant effects is through the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process generates a more stable phenoxyl radical, which can be stabilized by resonance.

The antioxidant capacity of hydroxybenzoic acids is directly related to the number and position of the hydroxyl groups on the benzene ring. The presence of multiple hydroxyl groups generally enhances antioxidant activity. The dimethylamino group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, which could facilitate the donation of the hydrogen atom from the para-hydroxyl group, thereby potentially enhancing its radical scavenging ability.

Studies on related compounds, such as N-acetyldopamine dimers, which also contain a catechol-like structure, have demonstrated significant free radical scavenging activity, including the ability to scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov While this compound is not a catechol, the combination of the electron-donating dimethylamino group and the hydroxyl group could contribute to its antioxidant potential. The mechanism would likely involve the transfer of a hydrogen atom to a radical species, leading to the formation of a stabilized radical of the parent molecule.

Antimicrobial Activity Mechanisms Against Model Organisms (in vitro)

The antimicrobial potential of this compound can be inferred from in vitro studies on its structural relatives, such as p-aminobenzoic acid (PABA) and other hydroxybenzoic acid derivatives. These classes of compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi.

PABA is an essential nutrient for many bacteria, as it is a precursor in the biosynthesis of folic acid. nih.gov However, chemical modifications of the PABA structure can convert it into an antimicrobial agent. For example, the formation of Schiff bases from PABA has been shown to result in compounds with antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antifungal properties. nih.gov

Similarly, various derivatives of 4-hydroxybenzoic acid have been investigated for their antimicrobial effects. A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent antimicrobial activity against ESKAPE pathogens (a group of multidrug-resistant bacteria) and drug-resistant Candida species. mdpi.com The introduction of different substituents on the core structure was found to modulate the potency and spectrum of activity. mdpi.com

The proposed mechanisms of action for such compounds are varied and can include the disruption of cell membrane integrity, inhibition of essential metabolic pathways (such as folate synthesis), or interference with other vital cellular processes. The specific mechanism of this compound would depend on its ability to penetrate microbial cells and interact with specific intracellular targets. The table below presents the minimum inhibitory concentrations (MICs) for some relevant PABA derivatives against selected microorganisms.

Derivative of p-Aminobenzoic AcidMicroorganismMIC (µM)Reference
Schiff Base of PABAMethicillin-resistant Staphylococcus aureus15.62 nih.gov
Schiff Base of PABACandida albicans≥ 7.81 nih.gov
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 µM/ml chitkara.edu.in

Applications in Advanced Chemical Synthesis and Catalysis

As a Building Block for Complex Organic Molecules

The structural attributes of 3-(Dimethylamino)-4-hydroxybenzoic acid make it an excellent starting material for the synthesis of more complex molecules. While direct applications are an area of ongoing research, the utility of its structural analogs, such as 3-amino-4-hydroxybenzoic acid and 3-hydroxybenzoic acid, in polymer and flavonoid synthesis highlights its potential. For instance, 3-amino-4-hydroxybenzoic acid is a key monomer in the production of high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. nih.gov

Similarly, derivatives of 3-hydroxybenzoic acid have been employed in the synthesis of novel aromatic copolyesters. nih.gov These polymers exhibit high thermal stability and are amorphous, with their glass transition temperatures being tunable by altering the comonomer ratios. The presence of the dimethylamino group in this compound could introduce beneficial properties to such polymers, including enhanced solubility and altered electronic characteristics.

Furthermore, the core structure is present in certain flavonoid derivatives. For example, 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one has been synthesized and derivatized to explore its biological activities. researchgate.net This indicates that this compound could serve as a precursor for the synthesis of a variety of complex heterocyclic compounds with potential applications in medicinal chemistry.

As a Ligand or Precursor for Metal Complexes in Catalysis

The presence of nitrogen and oxygen donor atoms in this compound makes it a suitable candidate for use as a ligand in coordination chemistry. Although specific catalytic applications of its metal complexes are not extensively documented, the broader class of Schiff bases and related benzoic acid derivatives are well-known for forming stable and catalytically active metal complexes. researchgate.netgoogle.com

Schiff base ligands, which can be synthesized from amino-functionalized benzoic acids, readily coordinate with a variety of transition metals to form complexes that have shown significant catalytic activity in reactions such as oxidation and reduction. researchgate.netgoogle.com The resulting metal complexes can also exhibit interesting redox properties. The dimethylamino and hydroxyl groups of this compound can be modified to create multidentate ligands that can stabilize metal centers in various oxidation states, which is a key feature for catalytic applications. mdpi.com

The following table illustrates the potential for forming metal complexes with ligands derived from benzoic acid derivatives:

Metal IonPotential Ligand Type from Benzoic Acid DerivativesPotential Catalytic Applications
Copper(II)Schiff BaseOxidation, Reduction
Zinc(II)Schiff BaseCellular Imaging
Iron(III)CarboxylateOxidation
Palladium(II)Phosphine-containing benzoic acidCross-coupling reactions

These examples underscore the potential of this compound to serve as a precursor for ligands in the development of novel metal-based catalysts.

Role in Organocatalysis and Biocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, the dimethylamino group of this compound suggests a potential for catalytic activity. While direct studies on this compound are limited, related structures like 4-(dimethylamino)pyridine (DMAP) are widely used as highly effective nucleophilic catalysts in a variety of organic reactions. Proline and its derivatives, which contain a secondary amine, are also prominent organocatalysts. The dimethylamino group in this compound could potentially participate in similar catalytic cycles.

In biocatalysis, enzymes are used to perform chemical transformations. While there is no direct evidence of this compound being used as a biocatalyst, research has focused on the enzymatic synthesis of related compounds like 4-hydroxybenzoic acid. nih.gov This involves multi-enzyme cascades in microorganisms to produce these compounds from renewable feedstocks. nih.gov The enzymatic modification of hydroxybenzoic acids has also been explored, indicating that this compound could be a substrate for certain enzymes, allowing for its biocatalytic conversion into other valuable chemicals. researchgate.netresearchgate.net

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are highly efficient and are valuable tools in medicinal chemistry and drug discovery. The carboxylic acid functionality of this compound makes it a potential candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

In a typical Passerini reaction, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide.

The general scheme for these reactions is as follows:

Passerini Reaction: R¹-COOH + R²-CHO + R³-NC → R²-CH(OCOR¹)-C(O)NHR³

Ugi Reaction: R¹-COOH + R²-NH₂ + R³-CHO + R⁴-NC → R³-CH(NHR²)-C(O)N(R⁴)COR¹

The inclusion of this compound in such reactions could lead to the synthesis of complex molecules with diverse functional groups and potential biological activities.

Development of Novel Reagents and Intermediates

The reactivity of the functional groups in this compound allows for its conversion into a variety of novel reagents and synthetic intermediates. For instance, the carboxylic acid group can be converted into an acid chloride, ester, or amide, which can then be used in further synthetic transformations. The hydroxyl group can be alkylated or acylated to introduce new functionalities.

Derivatives of the closely related 3-(Dimethylamino)-4-hydroxybenzaldehyde have been used to synthesize α-aminophosphonates, which have shown potential as anticancer agents. This suggests that similar modifications to this compound could lead to the development of new therapeutic agents.

Furthermore, the synthesis of bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a compound structurally similar to the title compound. This multi-step synthesis involves esterification, alkylation, nitration, reduction, cyclization, and amination reactions, highlighting the potential of substituted hydroxybenzoic acids as key starting materials in the synthesis of complex pharmaceuticals.

Applications in Materials Science Research

Incorporation into Polymeric Materials for Functional Properties

While direct incorporation of 3-(Dimethylamino)-4-hydroxybenzoic acid into polymers is not extensively documented in publicly available research, the functionalities it possesses are highly relevant to the synthesis of advanced polymeric materials. The carboxylic acid and hydroxyl groups are suitable for polycondensation reactions to form polyesters and polyamides. For instance, analogous compounds like 3-amino-4-hydroxybenzoic acid are utilized in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). researchgate.netdtic.mil These polymers are known for their exceptional thermal stability and mechanical strength. researchgate.net The introduction of the dimethylamino group could further tailor the properties of such polymers, potentially enhancing solubility, adhesion, or providing a site for post-polymerization modifications.

Furthermore, derivatives of hydroxybenzoic acids are key components in thermotropic liquid crystalline polymers (TLCPs). researchgate.netmdpi.comnih.gov These materials exhibit highly ordered structures in the molten state, which can be retained upon cooling to form materials with excellent mechanical properties and dimensional stability. nih.gov The incorporation of a substituted benzoic acid like this compound could be explored to modify the liquid crystalline behavior, processing temperatures, and final properties of these advanced materials. researchgate.net The synthesis of novel polyamides and poly(amide-imide)s with tailored properties, such as improved solubility and thermal stability, often involves the use of monomers with bulky side groups or flexible linkages. researchgate.netntu.edu.twresearchgate.netnih.gov The structure of this compound offers potential in this area.

Polymer TypePotential Role of this compoundResulting Functional Properties
PolyestersMonomer in polycondensation reactionsEnhanced thermal stability, modified liquid crystalline properties
PolyamidesMonomer providing amine and carboxylic acid functionalitiesImproved solubility, tailored thermal and mechanical properties
PolybenzoxazolesAnalogue to 3-amino-4-hydroxybenzoic acidHigh thermal and mechanical strength

Design of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The performance of these devices is intrinsically linked to the chemical structure and solid-state packing of the organic semiconductor. sigmaaldrich.com While there is no specific research detailing the use of this compound in organic semiconductors, its molecular structure contains key features that are desirable for such applications.

The combination of electron-donating groups (dimethylamino and hydroxyl) and an electron-withdrawing group (carboxylic acid) on a conjugated aromatic system can lead to intramolecular charge transfer characteristics. This is a crucial property for many optoelectronic materials. By modifying the carboxylic acid group, for instance, through esterification or amidation, and by extending the conjugated system, it is conceivable to design novel p-type, n-type, or ambipolar organic semiconductors. The planarity of the aromatic ring system is beneficial for intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The substituents on the benzene (B151609) ring will influence the packing of the molecules in the solid state, which in turn affects the charge carrier mobility. ktu.edu

PropertyRelevance to Organic SemiconductorsContribution of this compound
Intramolecular Charge Transfer Essential for optoelectronic propertiesPresence of both electron-donating and -withdrawing groups
Conjugated System Facilitates charge delocalizationAromatic ring provides a basic conjugated core
Solid-State Packing Determines charge carrier mobilitySubstituents influence intermolecular interactions

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. ethernet.edu.et Hydrogen bonding is a key directional interaction in designing such systems. nih.govresearchgate.netnih.gov this compound possesses both a carboxylic acid and a hydroxyl group, which are excellent hydrogen bond donors and acceptors. This allows for the formation of various hydrogen-bonded supramolecular motifs, such as dimers and chains. researchgate.net

Supramolecular InteractionFunctional Groups InvolvedPotential Assembled Structures
Hydrogen Bonding Carboxylic acid, Hydroxyl groupDimers, chains, sheets, liquid crystals
Coordination Bonding Carboxylic acid, Hydroxyl groupMetal-organic frameworks (MOFs), coordination polymers

Applications in Dye Synthesis and Pigment Chemistry

Azo compounds, characterized by the -N=N- functional group, represent a large and important class of synthetic dyes and pigments. jocpr.com The synthesis of azo dyes typically involves an azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound, known as a coupling component. wikipedia.orgunb.caorganic-chemistry.org Phenols and anilines are common coupling components.

This compound is an excellent candidate as a coupling component in azo dye synthesis. The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating dimethylamino and hydroxyl groups. The coupling reaction would likely occur at the position ortho to the hydroxyl group (position 5) or ortho to the dimethylamino group (position 2), depending on the reaction conditions. The general reaction involves the diazotization of a primary aromatic amine, followed by coupling with this compound in a mildly acidic or neutral solution. jocpr.com

The resulting azo dyes would have an extended conjugated system, leading to strong absorption of light in the visible region of the electromagnetic spectrum, and thus, they would be colored. The exact color of the dye would depend on the nature of the aromatic amine used for diazotization and the substitution pattern on the this compound moiety. The presence of the carboxylic acid group can be used to improve the solubility of the dye in water or to provide a site for binding to fabrics or other materials.

Reaction StepDescriptionRole of this compound
Diazotization A primary aromatic amine is converted to a diazonium salt.Not directly involved.
Azo Coupling The diazonium salt reacts with an activated aromatic ring.Acts as the coupling component, providing the activated aromatic ring.

Development of Sensors and Probes (Mechanism and Design)

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. researchgate.netnih.govnih.gov The design of such sensors often involves a fluorophore (the fluorescent part of the molecule) linked to a receptor (the part that binds the analyte). Derivatives of 4-(N,N-dimethylamino)benzoic acid have been investigated as fluorescent probes. nih.gov

These molecules can exhibit a phenomenon known as twisted intra-molecular charge transfer (TICT). In the ground state, the molecule is planar. Upon excitation with light, an electron is transferred from the electron-donating dimethylamino group to the electron-withdrawing part of the molecule. If the dimethylamino group can rotate out of the plane of the aromatic ring, a non-fluorescent or weakly fluorescent TICT state is formed. nih.gov The fluorescence properties of such molecules are highly sensitive to their environment, including solvent polarity and the presence of species that can interact with the molecule. nih.gov

Adducts of 4-N,N-dimethylamino benzoic acid have been synthesized and studied as fluorescence probes to monitor radical processes. nih.gov These probes show a large Stokes shift, which is indicative of the formation of a TICT state. nih.gov Their fluorescence is sensitive to the polarity of the medium, with a red-shifted fluorescence band observed in polar solvents. nih.gov By incorporating a specific binding site for a metal ion, it is possible to design a fluorescent sensor where the binding of the ion restricts the rotation of the dimethylamino group, thus inhibiting the formation of the non-fluorescent TICT state and "turning on" the fluorescence. mdpi.comresearchgate.net The carboxylic acid and hydroxyl groups of this compound could serve as part of a binding site for metal ions.

ComponentFunction in Sensor DesignRole of this compound
Fluorophore Emits light upon excitationThe dimethylaminobenzoic acid core
Receptor Binds to the target analyteCarboxylic acid and hydroxyl groups can act as a binding site
Signaling Mechanism Twisted Intra-molecular Charge Transfer (TICT)The dimethylamino group's rotation is modulated by analyte binding

Applications in Analytical Chemistry Method Development

Development of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components from a complex mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used chromatographic methods.

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(Dimethylamino)-4-hydroxybenzoic acid. The development of an HPLC method for this analyte would involve a systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Column Selection and Stationary Phases: The choice of the stationary phase is critical for achieving adequate retention and selectivity. For a polar compound like this compound, which possesses both a weakly acidic carboxylic acid group and a weakly basic dimethylamino group, several stationary phases could be considered. A reversed-phase C18 or C8 column would be a primary choice, separating compounds based on hydrophobicity. sielc.comhelixchrom.com To enhance retention and improve peak shape, especially given the ionizable nature of the analyte, a mixed-mode column with both reversed-phase and ion-exchange characteristics could be employed. For instance, a column with embedded acidic ionizable groups can provide cation-exchange interactions with the protonated dimethylamino group, leading to better separation from other isomers or related compounds. sielc.com

Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and pH, must be carefully optimized. A typical mobile phase for a reversed-phase separation would consist of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable analytes. For this compound, a mobile phase pH below the pKa of the carboxylic acid group (around 4-5) and below the pKa of the conjugate acid of the dimethylamino group (around 5-6) would result in a neutral species, leading to increased retention on a reversed-phase column. Conversely, a pH between the two pKa values would result in a zwitterionic form. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is common practice to improve peak shape and ensure consistent ionization. igem.org A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating the target analyte from impurities with a wider range of polarities.

Detection Techniques: Given the presence of a chromophore in the aromatic ring, UV-Vis detection is a straightforward and robust method for the quantification of this compound. The wavelength of maximum absorbance should be determined by acquiring a UV spectrum of the compound. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection coupled with HPLC (LC-MS) would be the preferred method. LC-MS can provide molecular weight information and fragmentation patterns, which are invaluable for unequivocal identification.

A hypothetical HPLC method for the analysis of this compound is summarized in the table below.

ParameterConditionRationale
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterControls pH and improves peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B in 15 minutesAllows for separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nm or MSUV for routine analysis, MS for high sensitivity/selectivity.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is generally not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and hydroxyl) that can lead to poor chromatographic performance, including peak tailing and thermal degradation in the hot injector and column.

To overcome these limitations, derivatization is a necessary step to convert the non-volatile analyte into a more volatile and thermally stable derivative. A common derivatization strategy for compounds containing active hydrogens, such as those in carboxylic acid and hydroxyl groups, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The resulting TMS derivative can then be separated on a non-polar or medium-polarity capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. Detection is typically performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and sensitive quantification (GC-MS).

The derivatization and GC analysis of related aminobenzoic acids have been reported, providing a basis for method development for this compound.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatographic techniques for the quantification of analytes, particularly in quality control settings where high throughput is desired.

The development of a spectrophotometric assay for this compound would leverage its ultraviolet (UV) absorbance. The compound is expected to exhibit strong UV absorbance due to its aromatic structure. A simple quantitative analysis can be performed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations. However, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

For enhanced selectivity, derivatization reactions that produce a colored product can be employed. For instance, the amino group could potentially undergo diazotization followed by coupling with a suitable agent to form a highly colored azo dye. The absorbance of this dye in the visible region would then be proportional to the concentration of the analyte.

Fluorometric assays, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. While the native fluorescence of this compound would need to be investigated, it is possible that it or a derivative could be fluorescent. The presence of the electron-donating dimethylamino and hydroxyl groups on the aromatic ring may enhance fluorescence. Method development would involve determining the optimal excitation and emission wavelengths and investigating the influence of pH and solvent on the fluorescence intensity.

Electrochemical Detection Methods and Sensor Design Principles

Electrochemical methods provide a sensitive and often low-cost approach for the determination of electroactive compounds. The phenolic hydroxyl group and the aromatic amino group in this compound are both susceptible to electrochemical oxidation, making the compound a good candidate for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV).

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material. Glassy carbon electrodes (GCE) are commonly used, but their performance can be enhanced by modification with various materials to increase sensitivity and selectivity. uaic.ro For instance, the electrode surface can be modified with conductive polymers, nanomaterials (e.g., carbon nanotubes, graphene), or metal nanoparticles to facilitate electron transfer and lower the oxidation potential. nih.govmdpi.comnih.govresearchgate.netdigitellinc.com

The electrochemical behavior of the analyte is highly dependent on the pH of the supporting electrolyte, as protons are involved in the oxidation process. nih.gov Therefore, optimization of the buffer system and pH is a critical step in method development to achieve a well-defined and reproducible electrochemical signal. nih.gov A sensor based on the electropolymerization of a monomer like 4-aminobenzoic acid has been shown to be effective for the detection of other analytes, and a similar principle could be applied. mdpi.comnih.govresearchgate.net

The design of a sensor for this compound could be based on the direct oxidation of the analyte at the modified electrode surface. The resulting current would be proportional to the concentration of the compound. Such sensors could be developed for various applications, including in-process monitoring and environmental analysis.

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations often requires a sample preparation step to remove interfering substances and concentrate the analyte. phmethods.netresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. The distribution of this compound between an aqueous phase and an organic solvent can be controlled by adjusting the pH of the aqueous phase. At a pH where the compound is in its neutral form, it will be more soluble in a moderately polar organic solvent. This technique can be effective for initial cleanup but may be labor-intensive and consume significant amounts of organic solvents. phmethods.net

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. chromatographyonline.com The choice of the SPE sorbent is crucial and depends on the properties of the analyte and the matrix. chromatographyonline.com For this compound, several SPE modes could be considered:

Reversed-phase SPE: Using a nonpolar sorbent like C18, the analyte can be retained from a polar (aqueous) sample. Elution is then achieved with a less polar solvent. chromatographyonline.com

Ion-exchange SPE: A cation-exchange sorbent could be used to retain the protonated dimethylamino group, or an anion-exchange sorbent could retain the deprotonated carboxylic acid group. chromatographyonline.com

Mixed-mode SPE: A sorbent with both reversed-phase and ion-exchange properties could offer high selectivity for the zwitterionic analyte.

The general steps for SPE involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. libretexts.org The selection of appropriate solvents for each step is critical for achieving high recovery and purity. Polymeric sorbents can also be effective for the extraction of aromatic acids from aqueous samples. nih.gov

Validation and Robustness Studies of Analytical Methods

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. chromatographyonline.comveeprho.com Method validation is a regulatory requirement in many industries, particularly the pharmaceutical industry. pharmaguideline.comsynthinkchemicals.com The key validation parameters are defined by guidelines from organizations such as the International Council for Harmonisation (ICH). chromatographytoday.comchromatographyonline.com

Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmavalidation.in

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). chromatographyonline.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness Studies: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.comresearchgate.netchromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. chromatographytoday.com Robustness testing is typically performed during the late stages of method development to identify which parameters need to be tightly controlled. chromatographytoday.com The results of robustness studies are also used to establish system suitability parameters to ensure the continued validity of the analytical procedure. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Patterns

While the basic structure of 3-(Dimethylamino)-4-hydroxybenzoic acid—a substituted aminophenol—is well-understood, its full reactive potential remains largely untapped. Future research can focus on elucidating novel transformations and functionalizations, which could lead to a diverse array of new derivatives with unique properties. The inherent electronic nature of the aromatic ring, activated by both the hydroxyl and dimethylamino groups, suggests a rich and complex reactivity profile.

Key areas for exploration include:

Site-Selective Functionalization: The molecule presents multiple reactive sites: the carboxylic acid, the phenolic hydroxyl group, the tertiary amine, and the aromatic ring itself. Developing catalytic systems for site-selective reactions is a significant challenge and a major opportunity. For instance, recent advancements in copper-catalyzed C2-site selective amination of p-aminophenol derivatives could be adapted to introduce new substituents ortho to the hydroxyl group. rsc.orgrsc.org Similarly, exploring orthogonal catalyst systems, such as those based on copper and palladium, could enable selective O- or N-arylation, providing pathways to complex diaryl ethers or triarylamines, respectively. nih.govmit.eduacs.org

Novel Coupling Chemistries: Beyond traditional derivatization, research into novel coupling reactions can expand the synthetic utility of the compound. This could involve metal-catalyzed cross-coupling reactions that are tolerant of the existing functional groups or photochemical rearrangements that yield complex phenolic structures. cdnsciencepub.com

Polymerization and Material Synthesis: The bifunctional nature of the molecule (possessing both a hydroxyl and a carboxylic acid group) makes it an intriguing monomer for polymerization. Investigations into its use in creating novel polyesters or other functional polymers are warranted. acs.orgresearchgate.net Research on the synthesis of metal-organic frameworks (MOFs) using similar p-hydroxybenzoic acid linkers has shown potential for creating materials with catalytic or gas storage properties. rsc.org

A summary of potential reactivity explorations is presented in the table below.

Research FocusPotential Reaction TypeDesired Outcome
Site-Selective Functionalization Copper-Catalyzed C-H AminationIntroduction of amino groups at the C2 position. rsc.orgrsc.org
Palladium/Copper-Catalyzed ArylationSelective formation of C-O or C-N aryl bonds. nih.govmit.edu
Novel Coupling Chemistries Photochemical RearrangementAccess to complex, polysubstituted phenolic derivatives. cdnsciencepub.com
Polymerization PolycondensationSynthesis of novel polyesters with tailored properties.
Materials Science MOF SynthesisCreation of porous materials for catalysis or sorption. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Future research directions in this domain include:

Property Prediction: Machine learning models can be trained on datasets of phenolic compounds to predict various properties, including bioactivity, toxicity, and physicochemical characteristics like solubility and stability. mdpi.comdoaj.orgresearchgate.netresearchgate.netijain.org Such models could be used to screen virtual libraries of derivatives of this compound to identify candidates with desired profiles before committing to their synthesis.

Retrosynthesis and Reaction Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules. engineering.org.cnchemcopilot.comjelsciences.comnih.gov These platforms could be employed to design pathways for new derivatives of this compound, potentially identifying more atom-economical or higher-yielding reactions than those currently known. Furthermore, ML algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties. By using this compound as a molecular scaffold or starting fragment, these models could generate novel structures optimized for specific biological targets or material applications.

The application of AI/ML in the chemical discovery pipeline for this compound is outlined below.

AI/ML ApplicationSpecific TaskPotential Impact
Property Prediction QSAR/QSPR ModelingRapidly screen virtual derivatives for desired biological activity or physical properties. researchgate.net
Retrosynthesis Synthetic Route DesignIdentify novel, efficient, and sustainable synthetic pathways. engineering.org.cnchemcopilot.com
Reaction Optimization Process Parameter TuningImprove reaction yields and reduce waste through optimized conditions.
De Novo Design Molecular GenerationDiscover novel molecules with enhanced functionality based on the core structure.

Development of Sustainable and Circular Economy Approaches

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce reliance on finite resources, and design products that can be reused or recycled. strategicallies.co.ukchemiehoch3.dekaizen.compwc.comtcs.com

Future research on this compound should prioritize these principles:

Green Synthesis Routes: Research into greener synthetic methods is crucial. This includes the use of renewable feedstocks, eco-friendly solvents like water, and catalytic reactions that maximize atom economy. mdpi.comroyalsocietypublishing.org For instance, exploring biocatalytic methods, such as using engineered microorganisms to produce 4-hydroxybenzoic acid derivatives from renewable sources like glucose or L-tyrosine, presents a promising sustainable alternative to traditional chemical synthesis. researchgate.netnih.govresearchgate.nethmdb.ca

Circular Design: A circular economy approach involves designing molecules and materials for disassembly and reuse. strategicallies.co.ukkaizen.com Research could focus on creating polymers from this compound that are designed to be chemically recyclable back to the monomer. This "circular by design" philosophy ensures that the value of the chemical building block is not lost at the end of the product's life.

Waste Valorization: Investigations could explore the use of waste biomass, such as lignin, as a potential feedstock for producing the aromatic core of the molecule. rsc.org This would not only provide a renewable carbon source but also add value to waste streams from other industries.

The table below contrasts conventional and sustainable approaches for the production of related chemical compounds.

AspectConventional ApproachSustainable/Circular Approach
Feedstock Petroleum-based (e.g., Toluene). google.comRenewable biomass (e.g., Lignin, Glucose). researchgate.netrsc.org
Synthesis Use of stoichiometric, often hazardous reagents.Catalytic methods (e.g., biocatalysis, 'borrowing hydrogen'). rsc.org
Solvents Volatile organic compounds.Green solvents (e.g., water, supercritical CO₂) or solvent-free conditions. royalsocietypublishing.org
Product Lifecycle Linear (take-make-dispose).Circular (design for recycling and reuse). pwc.com

Expanding Applications in Niche Chemical Fields

The unique combination of functional groups in this compound suggests its potential for use in a variety of specialized chemical applications beyond its role as a simple intermediate.

Emerging areas for application-focused research include:

Functional Materials: As previously mentioned, its structure is well-suited for creating functional polymers and MOFs. acs.orgresearchgate.netrsc.org Research could target the development of materials with specific properties, such as antimicrobial surfaces by grafting the molecule onto polymer backbones like chitosan, or creating photothermopolymers for thermal imaging applications. researchgate.netmdpi.com

Antioxidants and Stabilizers: The phenolic hydroxyl group suggests inherent antioxidant properties. Research could quantify this activity and explore its use as a stabilizer in polymers, cosmetics, or other formulations where oxidative degradation is a concern. The presence of the dimethylamino group may modulate this activity in interesting ways compared to simpler phenols.

Analytical Chemistry: The molecule could be developed as a derivatizing agent for analytical applications, for example, to enhance the detection of certain analytes in chromatography or spectroscopy by introducing a readily ionizable or chromophoric tag.

Addressing Challenges in Scalability and Industrial Relevance (from a research perspective)

For any chemical compound to have a significant impact, its synthesis must be scalable, safe, and economically viable. Research from an industrial perspective should focus on overcoming the challenges associated with transitioning from laboratory-scale synthesis to large-scale production. drugdiscoverytrends.comlabmanager.comresearchgate.net

Key research areas include:

Process Intensification and Flow Chemistry: Traditional batch processing can be inefficient and difficult to scale. unimi.it Research into continuous flow synthesis using microreactors could offer significant advantages, including improved heat and mass transfer, enhanced safety, and greater consistency. google.comdthxyhg.com Developing a robust flow process for the synthesis of this compound or its precursors would be a major step towards industrial viability. scispace.com

Catalyst Recovery and Reuse: If catalytic methods are employed, the ability to recover and reuse the catalyst is critical for economic feasibility, especially if precious metals are involved. Research could focus on heterogenizing homogeneous catalysts by immobilizing them on solid supports.

The table below highlights key challenges in scaling up chemical synthesis and potential research solutions.

ChallengeDescriptionResearch-Focused Solution
Heat & Mass Transfer Inefficient transfer in large batch reactors can lead to poor selectivity and safety hazards. unimi.itDevelop continuous flow processes in micro- or millireactors for superior control. dthxyhg.com
Reagent & Solvent Availability Green solvents or reagents used at the lab scale may be expensive or unavailable in bulk. uk-cpi.comInvestigate alternative, scalable green solvents and optimize processes to use common, inexpensive reagents.
Catalyst Cost & Lifecycle Catalysts, especially those based on precious metals, can be a major cost driver.Design heterogeneous catalysts or systems for efficient catalyst recovery and recycling.
Process Safety Exothermic reactions or the use of hazardous reagents pose increased risks at scale. drugdiscoverytrends.comUtilize process analytical technology (PAT) and flow chemistry to minimize inventories of hazardous materials and ensure better process control.
Waste Generation Inefficient reactions and complex purifications can generate significant waste streams. uk-cpi.comOptimize for atom economy; develop integrated processes with efficient purification steps to minimize waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Dimethylamino)-4-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves functional group modification of 4-hydroxybenzoic acid derivatives. Enzymatic routes (e.g., using lipases or esterases) offer eco-friendly alternatives, while chemical methods may employ coupling agents like EDCI/DMAP for amide bond formation. Protecting groups (e.g., acetyl for hydroxyl groups) are critical to prevent side reactions. Purification via recrystallization or chromatography ensures high purity. Reaction temperature (e.g., 45°C for optimal coupling) and solvent polarity significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; aromatic protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Fragmentation patterns distinguish positional isomers (e.g., 3- vs. 4-substituted derivatives). For example, loss of CO₂ (44 Da) from the carboxylic acid group is a key diagnostic .
  • HPLC : Retention time comparison with standards validates purity .

Advanced Research Questions

Q. What spectroscopic techniques are most effective in distinguishing this compound from its structural isomers?

  • Methodological Answer :

  • Tandem MS/MS : Differentiates isomers via unique fragmentation pathways (e.g., dimethylamino group stability influences cleavage patterns) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions. For example, NOESY correlations can confirm spatial proximity between the dimethylamino and hydroxyl groups .
  • IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and dimethylamino N-H bends (~1600 cm⁻¹) provide complementary data .

Q. How does the introduction of a dimethylamino group at the 3-position influence the physicochemical properties and reactivity of 4-hydroxybenzoic acid derivatives?

  • Methodological Answer :

  • Solubility : The dimethylamino group enhances water solubility via protonation at acidic pH, critical for biological assays. Compare with 4-hydroxy-3-methylbenzoic acid (logP ~1.2) to assess lipophilicity changes .
  • Reactivity : The electron-donating dimethylamino group activates the aromatic ring for electrophilic substitution (e.g., nitration), while the hydroxyl group directs regioselectivity. Computational modeling (DFT) predicts reaction sites .

Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound under varying conditions?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 2–10) to identify optimal storage conditions (e.g., 2–30°C as per stability guidelines) .
  • Accelerated Stability Studies : Use thermal stress (40–60°C) and HPLC to track degradation products (e.g., demethylation or oxidation byproducts) .

Q. In microbial metabolism studies, how does this compound compare to other hydroxybenzoic acid derivatives in terms of degradation pathways?

  • Methodological Answer :

  • In Vitro Fermentation Models : Use fecal slurries to simulate colonic metabolism. Monitor metabolites like 3,4-dihydroxyphenylpropionic acid (via dehydroxylation) and 4-hydroxybenzoic acid (via β-oxidation) .
  • Enzyme Assays : Test specificity of dioxygenases (e.g., 3-hydroxyanthranilate 3,4-dioxygenase) using LC-MS to identify cleavage products .

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